molecular formula C9H6OS B1270333 Benzo[b]thiophene-2-carboxaldehyde CAS No. 3541-37-5

Benzo[b]thiophene-2-carboxaldehyde

Cat. No. B1270333
CAS RN: 3541-37-5
M. Wt: 162.21 g/mol
InChI Key: NXSVNPSWARVMAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzo[b]thiophene-2-carboxaldehyde can be achieved through various methods. A common procedure involves the preparation from 3-methyl-benzo[b]thiophene, showcasing its typical reactive nature as an aromatic aldehyde. This includes reactions such as oxidation, reduction, and various condensation reactions (Campaigne & Neiss, 1966). Additionally, synthesis from bromoenynes and o-alkynylbromobenzene derivatives through a one-pot process involving C-S bond formation and heterocyclization has been developed, offering a route to highly substituted sulfur heterocycles (Guilarte et al., 2011).

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives, including the 2-carboxaldehyde, exhibits planarity and a herringbone arrangement as determined by single-crystal X-ray analysis. This structural characteristic is important for the physicochemical properties and reactivity of the compound (Takimiya et al., 2005).

Chemical Reactions and Properties

Benzo[b]thiophene-2-carboxaldehyde undergoes various chemical reactions characteristic of aromatic aldehydes, including condensation with different reagents to form heterocyclic compounds. For example, it reacts with 4-methylpyridine and 2-methylquinoline to produce trans-diarylethenes, showing its versatility in organic synthesis (Klemm et al., 1991).

Physical Properties Analysis

The physical properties of Benzo[b]thiophene-2-carboxaldehyde, like other benzo[b]thiophene derivatives, are influenced by its molecular structure. Although specific data on Benzo[b]thiophene-2-carboxaldehyde are scarce, related compounds exhibit low solubility in water, moderate solubility in organic solvents, and high thermal stability, which are typical for aromatic heterocycles (Scrowston, 1970).

Chemical Properties Analysis

The chemical properties of Benzo[b]thiophene-2-carboxaldehyde are characterized by its reactivity as an aromatic aldehyde. It is prone to nucleophilic attack, facilitating the formation of various derivatives. This reactivity forms the basis of its application in organic synthesis and the development of new chemical entities with potential biological activities (Isloor et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties Benzo[b]thiophene-2-carboxaldehyde exhibits typical reactive aromatic aldehyde properties. It has been used in various chemical reactions, including oxidation, reduction, Cannizzaro reaction, reductive amination, and condensation reactions. These properties make it a versatile reactant in synthetic chemistry, particularly in the preparation of derivatives with diverse structures and functionalities (Campaigne & Neiss, 1966).

Applications in Medicinal Chemistry Benzo[b]thiophene derivatives are significant in synthetic medicinal chemistry due to their wide range of pharmacological properties. Some derivatives synthesized from benzo[b]thiophene-2-carboxaldehyde, like thiadiazoles and oxadiazoles, have shown promising antibacterial, antifungal, and anti-inflammatory activities, making them of interest in drug development (Isloor, Kalluraya & Pai, 2010).

Photoelectric Materials and Organic Semiconductors Benzo[b]thiophene derivatives also find applications in materials science. They have been used as organic photoelectric materials and organic semiconductors. The unique electronic properties of benzo[b]thiophene-2-carboxaldehyde derivatives enable their use in these advanced technological applications (Duc, 2020).

Antimicrobial Agents Recent research has explored the use of benzo[b]thiophene acylhydrazones, derived from benzo[b]thiophene-2-carboxaldehyde, as antimicrobial agents. These compounds have shown effectiveness against multidrug-resistant Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance (Barbier et al., 2022).

Environmental Applications Benzo[b]thiophene-2-carboxaldehyde has been studied for its role in the photochemical oxidation in aqueous solutions, simulating the environmental fate of crude oil components in ocean spills. Understanding its behavior under these conditions can inform strategies for environmental remediation and pollution control (Andersson & Bobinger, 1992).

Safety And Hazards

When handling Benzo[b]thiophene-2-carboxaldehyde, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Benzo[b]thiophene-2-carboxaldehyde has been used in the synthesis of spirocyclic systems with high regio-, chemo- and diastereoselectivities . It has also been used in the development of STING-agonistic activity .

properties

IUPAC Name

1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSVNPSWARVMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353043
Record name Benzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-2-carboxaldehyde

CAS RN

3541-37-5
Record name Benzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Butyllithium (54 mL, 134 mmol) is added dropwise to a solution of N,N,N',N'-tetramethylethylenediamine (15.57 g, 134 mmol) in tetrahydrofuran under nitrogen at 0° C. The reaction mixture is treated dropwise with a solution of benzothiophene (15.00 g, 112 mmol) in tetrahydrofuran, warmed to room temperature, treated with additional N,N,N',N'-tetramethylethylenediamine (15.57 g, 134 mmol) and butyllithium (54 mL, 134 mmol), stirred at room temperature for 13 hours, cooled to 0° C. treated with N,N-dimethylformamide (24.40 g, 336 mmol), warmed to room temperature, stirred for five hours, poured into one molar hydrochloric acid and extracted with ether. The combined organic extracts are washed sequentially with water and brine, dried over Na2SO4 and concentrated in vacuo to obtain an orange oil. Flash chromatography of the oil using silica gel and a 15% ethyl acetate in hexane solution gives the title product as an orange oil (12.51 g, 69%).
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Yield
69%

Synthesis routes and methods II

Procedure details

LiA1H4 (7.6 g, 200 mmol) was suspended under stirring at 0° under Ar in anhydrous THF (400 ml), then N-methylpiperazine dihydrochloride (17.3 g, 100 mmol) was added portionwise in 10 min. N-methylpiperazine (30 g, 300 mmol) was then added dropwise, the mixture was warmed to RT and stirring continued for 2 hours. The surnatant of this suspension was then added by syringe to a stirred solution at 0° under Ar of benzothiophen-2-carboxylic acid (7.13 g, 40.0 mmol) in anhydrous THF (200 ml). The mixture was refluxed for 4 hours and after the same procedure as in preparation 6 pure title compound was obtained (4.6 g, 28.4 mmol, yield 70.9%) as dark orange crystals.
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17.3 g
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30 g
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7.13 g
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200 mL
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400 mL
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Yield
70.9%

Synthesis routes and methods III

Procedure details

To a solution of 31.25 ml of a 1.6M solution of n-butyl lithium in hexane and 100 ml of dry diethyl ether at -20° C. was added a solution of 6.7 g of 1-benzothiophene in 100 ml of dry diethyl ether. The mixture was stirred at -20° C. for 2 hours. A solution of 3.8 ml of dimethylformamide and 10 ml of dry diethyl ether was added and the reaction was allowed to warm to 0° C. The reaction was stirred an additional 1 hour at 0° C., at which time 75 ml of 1N hydrochloric acid were added. After stirring for 15 minutes, the layers were separated and the aqueous layer was extracted with diethyl ether. The combined organic extracts were dried over magnesium sulfate and evaporated to dryness. The resulting oil was stored at about 0° C. for 3 days, at which time a solid formed. The solid weighed 8.5 g and was identified as the desired subtitled intermediate based upon the mass spectral and proton NMR data.
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100 mL
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100 mL
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10 mL
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Synthesis routes and methods IV

Procedure details

To a solution of thianaphthene (1.45 g, 10.5 mmol (97% pure)) in anhydrous Et2O (20 mL) at -15° C. was added dropwise a 1.6M solution of n-BuLi in hexane (9.9 mL, 15.7 mmol). The mixture was stirred at -15° C. (1.75 h) and at 25° C. (15 min). After recooling to -15° C., anhydrous N-methylformanilide (1.6 mL, 12.7 mmol) (distilled from CaH2) was added dropwise and the mixture was heated at reflux (30 min). The reaction mixture was quenched by addition of a mixture of 3N HCl (9 mL) and ice chips (20 mL). The organic phase was separated and the aqueous phase was extracted with Et2O (3×75 mL). The combined organic layers were washed with 1N HCl (3×40 mL), saturated aq. NaHCO3 (40 mL), dried (MgSO4), and evaporated to dryness. The residue was dissolved in EtOH (3 mL) and mixed with saturated aq. NaHSO3 (15 mL). The resulting mixture was allowed to stand for 30 min and the crystalline bisulfite addition product was collected by filtration, washing with Et2O (50 mL) and dried in a vacuum desicator. The yellow solid was dissolved in warm H2O (30 mL) and cooled to 0° C. Saturated aq. Na2CO3 was added and the mixture was stirred at 25° C. for 15 min. Filtration, washing with H2O and drying afforded benzo[b]thiophene-2-carboxaldehyde as an amorphous solid (1.25 g, 7.68 mmol) in 73% yield.
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1.45 g
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1.6 mL
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Synthesis routes and methods V

Procedure details

To a solution of benzothiophene (2 g, 14.9 mmol) in 100 mL of THF cooled to −78° C. was added 1.6 M n-butyl lithium in hexanes (10.25 mL, 16.39 mmol). The mixture was stirred at −78° C. for 1 h, warmed to 0° C., stirred for 5 min, recooled to −78° C. and treated with DMF (4.62 mL, 59.61 mmol). The temperature was allowed to rise slowly overnight. The reaction was quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic extracts were washed with water and brine, dried over MgSO4 and concentrated to afford the title compound as an oil. (2.216 g, 91%).
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2 g
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100 mL
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0 (± 1) mol
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hexanes
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10.25 mL
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4.62 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophene-2-carboxaldehyde
Reactant of Route 2
Benzo[b]thiophene-2-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
Benzo[b]thiophene-2-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
Benzo[b]thiophene-2-carboxaldehyde
Reactant of Route 5
Benzo[b]thiophene-2-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
Benzo[b]thiophene-2-carboxaldehyde

Citations

For This Compound
87
Citations
VN Sonar, S Parkin, PA Crooks - Acta Crystallographica Section C …, 2007 - scripts.iucr.org
The title compounds, C20H17NO3S, (I), and C19H15NO2S, (II), were prepared by the reaction of benzo[b]thiophene-2-carbaldehyde with (3,4,5-trimethoxyphenyl)acetonitrile and (3,4-…
Number of citations: 7 scripts.iucr.org
A Barakat, S Alshahrani, AM Al-Majid, M Ali… - Molecules, 2020 - mdpi.com
A series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized via a 1,3-dipolar cycloaddition reaction and their acetylcholinesterase (AChE) …
Number of citations: 15 www.mdpi.com
P Šafář, J Žúžiová, Š Marchalín, E Tóthová… - Tetrahedron …, 2009 - Elsevier
Chiral tetra- and hexahydro[1]benzothieno[2,3-f]indolizines 3–5, 9, and 11 were synthesized easily from benzo[b]thiophene-2-carboxaldehyde (1) and (S)-glutamic acid (2) in good …
Number of citations: 25 www.sciencedirect.com
Y Tominaga, ML Lee, RN Castle - Journal of Heterocyclic …, 1981 - Wiley Online Library
All isomers of the parent anthra[b]thiophenes and benzo[b]naphtho[d]thiophenes, namely anthra[2,3‐b]thio‐phene, anthra[2,1‐b]thiophene, anthra[1,2‐b]thiophene, benzo[b]naphtho[2,3…
Number of citations: 66 onlinelibrary.wiley.com
B Rosada, A Bekier, J Cytarska, W Płaziński… - European Journal of …, 2019 - Elsevier
Synthesis and investigation of anti-Toxoplasma gondii activity of novel thiazoles containing benzo [b]thiophene moiety are presented. Among the derivatives, compound 3k with …
Number of citations: 28 www.sciencedirect.com
JP Bassin, RJ Cremlyn, S Graham - Phosphorus, Sulfur, and …, 1998 - Taylor & Francis
Styrylpyridine (1) reacted with chlorosulfonic acid (6 mole equivalents) and excess thionyl chloride to the give the corresponding para sulfonyl chloride, which was characterized as the N…
Number of citations: 2 www.tandfonline.com
H Shirani, T Janosik - Organometallics, 2008 - ACS Publications
A concise route to 1-sila-, 1-germa-, and 1-selenacyclohepta-2,4,6-trienes containing two fused benzo[b]thiophene units is described. Metalation of the ethylene acetal of 3-bromobenzo[…
Number of citations: 22 pubs.acs.org
G Nam, S Rangasamy, H Ju, AAS Samson… - Journal of photochemistry …, 2017 - Elsevier
5,10,15,20-Tetrakis(benzo[b]thiophene) porphyrin (BTP) is a newly synthesized hydrophobic photosensitizer with fluorescence quantum yield in toluene: Φ F = 0.062. Previously, its …
Number of citations: 25 www.sciencedirect.com
B Purushothaman, G Kulsi… - International Journal of …, 2017 - search.proquest.com
Photodynamic therapy (PDT) is a non-chemo drug approach for the killing of different type of cancers. PDT is a light-activated cancer therapy, it involves the use of light source, …
Number of citations: 0 search.proquest.com
S Rangasamy, H Ju, S Um, DC Oh… - Journal of medicinal …, 2015 - ACS Publications
Photodynamic therapy (PDT) selectively targets subcellular organelles and promises an excellent therapeutic strategy for cancer treatment. Here, we report the synthesis of a new water-…
Number of citations: 81 pubs.acs.org

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